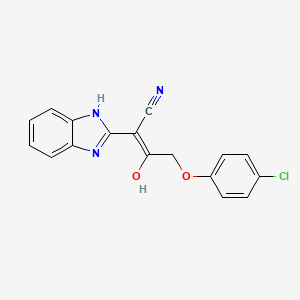![molecular formula C18H19Br2N3O2 B11674311 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11674311.png)
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound with the molecular formula C18H19Br2N3O2 It is characterized by the presence of bromine atoms, a methoxyphenyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted phenols .
Aplicaciones Científicas De Investigación
2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism by which 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The bromine atoms and methoxyphenyl group can also participate in various interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dibromo-6-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
Uniqueness
What sets 2,4-dibromo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of the piperazine ring, in particular, makes it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C18H19Br2N3O2 |
|---|---|
Peso molecular |
469.2 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H19Br2N3O2/c1-25-17-5-3-2-4-16(17)22-6-8-23(9-7-22)21-12-13-10-14(19)11-15(20)18(13)24/h2-5,10-12,24H,6-9H2,1H3/b21-12+ |
Clave InChI |
ASZJQKOMVDBGST-CIAFOILYSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dimethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11674230.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11674232.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-phenylethylidene]amino}oxy)acetohydrazide](/img/structure/B11674233.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11674234.png)
![2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11674240.png)
![2-[(5E)-5-[[4-[2-furanyl(oxo)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B11674242.png)
![(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11674247.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674254.png)
![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)

![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide](/img/structure/B11674265.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11674271.png)
![N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674279.png)

